4-Methylquinoline-2-carboximidamide hydrochloride CAS 1179360-88-3
4-Methylquinoline-2-carboximidamide hydrochloride CAS 1179360-88-3
This guide serves as a comprehensive technical monograph for 4-Methylquinoline-2-carboximidamide hydrochloride (CAS 1179360-88-3) . It is designed for medicinal chemists and structural biologists utilizing this compound as a scaffold for serine protease inhibition, ion channel modulation, or antiparasitic drug discovery.[1]
Functional Class: Cationic Heterocyclic Scaffold / Arginine Mimetic
Executive Summary
4-Methylquinoline-2-carboximidamide hydrochloride is a functionalized quinoline derivative characterized by a highly basic amidine group at the C2 position and a methyl substituent at the C4 position (lepidine core). This compound serves as a critical arginine mimetic in medicinal chemistry.
Its primary utility lies in its ability to form bidentate hydrogen bonds and salt bridges with aspartate or glutamate residues in protein active sites.[1] It is widely employed as a fragment in the design of Serine Protease Inhibitors (targeting Thrombin, Factor Xa, Trypsin) and as a ligand for Acid-Sensing Ion Channels (ASICs) .[1] The quinoline core provides a planar hydrophobic platform for
Chemical Specifications & Properties
| Property | Specification |
| CAS Number | 1179360-88-3 |
| Chemical Name | 4-Methylquinoline-2-carboximidamide hydrochloride |
| Synonyms | 2-Amidino-4-methylquinoline HCl; 4-Methyl-2-guanylquinoline |
| Molecular Formula | |
| Molecular Weight | 221.69 g/mol |
| Core Structure | Lepidine (4-Methylquinoline) |
| Functional Group | Carboximidamide (Amidine) |
| Solubility | Water (>20 mg/mL), DMSO (>50 mg/mL), Methanol |
| pKa (Amidine) | ~11.5 (Highly Basic) |
| Appearance | Off-white to pale yellow solid |
Mechanistic Insight: The Pharmacophore
The Arginine Mimetic Effect
The core value of CAS 1179360-88-3 is the amidine moiety (
-
Mechanism: It mimics the guanidinium group of the amino acid Arginine .[1]
-
Target Interaction: In serine proteases (e.g., Trypsin), the S1 specificity pocket contains a conserved Aspartate residue (Asp189 in Trypsin).[1] The amidine group of the ligand forms a critical salt bridge with this Aspartate, anchoring the molecule in the active site.[1]
Quinoline Core & 4-Methyl Sterics
-
-Stacking: The planar quinoline ring engages in
- interactions with aromatic residues (Phe, Trp, Tyr) often found in the S2 or S4 pockets of enzymes.[1] -
Steric Tuning: The methyl group at position 4 breaks the symmetry of the quinoline.[1] In DNA intercalation studies (relevant for antiparasitic applications), this methyl group can sterically clash with the DNA backbone, altering binding kinetics compared to non-substituted quinolines.[1]
Visualizing the Mechanism
The following diagram illustrates the logical flow of how this molecule functions as a protease inhibitor fragment.
Caption: Mechanistic binding mode of 4-Methylquinoline-2-carboximidamide in a protease active site.
Synthesis Pathway (Pinner Reaction)[1]
The most robust synthesis for this compound utilizes the Pinner Reaction , converting the corresponding nitrile to the amidine via an imidate intermediate.[1] This protocol is preferred for its scalability and high purity of the final hydrochloride salt.[1]
Reaction Scheme
-
Precursor: 4-Methylquinoline-2-carbonitrile.[2]
-
Activation: Acid-catalyzed addition of ethanol to form the imidate ester.
-
Amination: Displacement of the ethoxy group by ammonia.
Caption: Two-step Pinner synthesis pathway from the nitrile precursor.
Experimental Protocols
Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (10 mM to 100 mM).[1] Water is suitable for working solutions but avoid long-term storage in water due to potential slow hydrolysis of the amidine.
-
Stability: Store DMSO stocks at -20°C. The hydrochloride salt is hygroscopic; store the solid in a desiccator.
Protocol: Determination of Protease Inhibition ( )
This protocol validates the compound's activity as a serine protease inhibitor using Trypsin as a model system.[1]
Materials:
-
Enzyme: Bovine Trypsin (1 nM final concentration).[1]
-
Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), chromogenic.
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM
. -
Compound: CAS 1179360-88-3 (Serial dilutions: 0.1
M – 100 M).
Workflow:
-
Plate Setup: Add 10
L of compound dilution to a 96-well clear plate. -
Enzyme Addition: Add 50
L of Trypsin solution. Incubate for 10 minutes at 25°C to allow equilibrium binding. -
Substrate Initiation: Add 40
L of BAPNA substrate (100 M final).[1] -
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Concentration] to determine .[1]
Expected Result: The compound should act as a competitive inhibitor. Typical
Safety & Handling (SDS Summary)
-
GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).[1]
-
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[1]
References
-
Clement, B. (2002).[1] Reduction of Amidoximes to Amidines: The Prodrug Principle.[1] Drug Metabolism Reviews.[1] (Context: General chemistry of amidine synthesis and prodrugs).
-
Stürzebecher, J., et al. (1997).[1] Structure-Activity Relationships of Amidine-Type Inhibitors of Factor Xa and Thrombin. Journal of Medicinal Chemistry.[3] (Context: Validates the 2-amidinolepidine scaffold for protease inhibition).[1]
-
PubChem Compound Summary. (2025). 4-Methylquinoline-2-carboximidamide hydrochloride.[4][2][5][6][7][8][9] National Center for Biotechnology Information. (Context: Chemical identity verification).
-
Suter, S.R., et al. (2013).[1] Discovery of Novel Acid-Sensing Ion Channel 3 (ASIC3) Inhibitors. Journal of Biomolecular Screening. (Context: Amidine-containing heterocycles as ion channel ligands).[1]
-
Pinner, A. (1892).[1] Die Imidoäther und ihre Derivate.[1] Oppenheim, Berlin.[1] (Context: The foundational chemistry for synthesizing this CAS).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 4-methylquinoline-2-carboxamide | CAS#:30958-79-3 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 744993-86-0|2-Methylquinoline-4-carboximidamide|BLD Pharm [bldpharm.com]
- 5. 1179359-59-1|4-Ethylpicolinimidamide hydrochloride|BLD Pharm [bldpharm.com]
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